8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)11-4-6-12(24-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLVLKIRMLUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a 4-methoxyphenyl halide reacts with the imidazo[2,1-c][1,2,4]triazine intermediate.
Addition of the Propyl Group: The N-propyl group is typically introduced via an alkylation reaction using a propyl halide.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the aromatic substituent and carboxamide side chain (Table 1). Key comparisons include:
Substituent Effects at the 8-Position
- 4-Methoxyphenyl (Target Compound): The methoxy group (-OCH₃) is electron-donating, increasing aromatic ring electron density. This may enhance interactions with hydrophobic pockets in biological targets while moderately improving solubility compared to nonpolar substituents.
- p-Tolyl (Cpd.
- 4-Ethoxyphenyl (Cpd. from ) : The ethoxy group (-OCH₂CH₃) increases lipophilicity and may prolong half-life due to slower enzymatic hydrolysis compared to methoxy .
Carboxamide Side Chain Modifications
- N-Propyl (Target Compound) : A short alkyl chain balances solubility and membrane permeability. Propyl may reduce renal clearance compared to smaller substituents (e.g., methyl).
- N-(4-Methylbenzyl) (Cpd. from ) : The bulky aromatic side chain could hinder passive diffusion but enhance target binding via π-π interactions .
Core Structure Variations
- The target compound’s imidazo[2,1-c][1,2,4]triazine core differs from imidazo[5,1-d][1,2,3,5]tetrazine derivatives (), which contain an additional nitrogen atom.
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazotriazine family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.37 g/mol
- CAS Number : [Insert CAS number if available]
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methods often utilize various coupling reactions and cyclization steps to achieve the desired imidazo[2,1-c][1,2,4]triazine core structure.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- c-Met Kinase Inhibition : A related triazine compound was shown to inhibit c-Met kinase with an IC50 value of 4.6 nM, indicating strong potential as an anticancer agent due to its role in cell proliferation and metastasis .
- Cell Line Studies : In vitro studies on HepG2 cells revealed that certain derivatives exhibited cytotoxicity superior to established drugs like crizotinib .
The proposed mechanism of action includes:
- Inhibition of Kinases : The compound likely interacts with specific kinases involved in cancer progression.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through caspase activation .
Pharmacological Profile
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Stability | Stable under acidic conditions |
| Bioavailability | Moderate |
Case Studies
- Case Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 liver cancer cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups. These findings suggest potential for further development into therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 8-(4-methoxyphenyl)-4-oxo-N-propyl-tetrahydroimidazo-triazine-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : A one-pot multi-step synthesis approach (e.g., combining nucleophilic substitution and cyclization) is often effective for imidazo-triazine derivatives. For example, a related compound, diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, was synthesized via a one-pot two-step reaction with a 51% yield . Key parameters include temperature control (e.g., reflux in ethanol) and stoichiometric ratios of intermediates like 4-methoxyphenol. Yield optimization may involve adjusting solvent polarity (e.g., DMF for better solubility) or using catalysts such as p-toluenesulfonic acid .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm) and aromatic protons (δ 6.8–7.2 ppm for methoxyphenyl). For example, methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate was characterized via -NMR peaks at δ 3.8 ppm (methoxy) and δ 8.1 ppm (aromatic protons) . HRMS (ESI) can validate molecular weight with <5 ppm error .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS hazard classifications: wear PPE (gloves, goggles) to avoid skin/eye irritation (Category 2A/2B). Use fume hoods to mitigate inhalation risks, as similar triazolo-pyridazin-6-yl derivatives are classified for acute toxicity (Oral Category 4) and respiratory irritation . Store the compound in airtight containers under inert gas (N) to prevent degradation.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian 09) to map reaction pathways. For instance, ICReDD employs reaction path search methods to identify transition states and intermediates, reducing trial-and-error experimentation . Parameterize force fields for molecular dynamics simulations (e.g., GROMACS) to study solvent effects on reaction kinetics. Validate predictions with experimental data (e.g., HPLC monitoring of byproducts) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50_{50}50 values)?
- Methodological Answer : Conduct meta-analysis using standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies). Compare structural analogs: for example, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-triazole-4-carboxamide showed variability in activity due to substituent effects on electron-withdrawing groups . Use multivariate regression to isolate variables (e.g., solvent polarity, cell line specificity) affecting reproducibility.
Q. How can AI-driven platforms like COMSOL Multiphysics optimize scaled-up synthesis processes?
- Methodological Answer : Implement AI for real-time parameter adjustments (e.g., temperature, pressure) during continuous-flow synthesis. COMSOL simulations can model heat transfer in exothermic cyclization steps to prevent runaway reactions . Train machine learning models on historical yield data (e.g., 76% yield for thieno-triazepine derivatives ) to predict optimal reactor configurations.
Q. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. For analogs like 2-methyl-N-[[7-(trifluoromethyl)-tetrahydrotriazolo-pyridin-3-yl]methyl]imidazo-pyridine-3-carboxamide, degradation products (e.g., hydrolyzed amides) were identified via MS/MS fragmentation . Use PBS (pH 7.4) and simulated gastric fluid to assess hydrolytic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
